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molecular formula C19H20F3NO4 B4736142 3,5-dimethyl1,2,6-trimethyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 6048-37-9

3,5-dimethyl1,2,6-trimethyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No. B4736142
M. Wt: 383.4 g/mol
InChI Key: AVFYPHPSIBAAME-UHFFFAOYSA-N
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Patent
US05234935

Procedure details

A mixture of 5.22 g (0.03 mol) of 4-trifluoromethylbenzaldehyde, 7.04 g (0.06 mol) of methyl acetoacetate and 2.07 g (0.03 mol) of methylamine hydrochloride in 20 ml of pyridine is stirred under reflux for 5 hours. After removing the pyridine by distillation, the mixture is partitioned between water and methylene chloride, and the organic phase is washed with water, dried over sodium sulphate and evaporated. The residue is recrystallized from methanol.
Quantity
5.22 g
Type
reactant
Reaction Step One
Quantity
7.04 g
Type
reactant
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:10]=[CH:9][C:6]([CH:7]=O)=[CH:5][CH:4]=1.[C:13]([O:19][CH3:20])(=[O:18])[CH2:14][C:15]([CH3:17])=O.Cl.[CH3:22][NH2:23]>N1C=CC=CC=1>[CH3:22][N:23]1[C:15]([CH3:17])=[C:14]([C:13]([O:19][CH3:20])=[O:18])[CH:7]([C:6]2[CH:9]=[CH:10][C:3]([C:2]([F:12])([F:11])[F:1])=[CH:4][CH:5]=2)[C:14]([C:13]([O:19][CH3:20])=[O:18])=[C:15]1[CH3:17] |f:2.3|

Inputs

Step One
Name
Quantity
5.22 g
Type
reactant
Smiles
FC(C1=CC=C(C=O)C=C1)(F)F
Name
Quantity
7.04 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Name
Quantity
2.07 g
Type
reactant
Smiles
Cl.CN
Name
Quantity
20 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
After removing the pyridine
DISTILLATION
Type
DISTILLATION
Details
by distillation
CUSTOM
Type
CUSTOM
Details
the mixture is partitioned between water and methylene chloride
WASH
Type
WASH
Details
the organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from methanol

Outcomes

Product
Name
Type
Smiles
CN1C(=C(C(C(=C1C)C(=O)OC)C1=CC=C(C=C1)C(F)(F)F)C(=O)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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